4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine
Description
Systematic IUPAC Nomenclature and Structural Formula
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine is systematically named 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine according to IUPAC rules. This designation reflects the compound’s pyrimidine core, substituted with three functional groups:
- 4-Chloro : A chlorine atom at position 4
- 5-[(4-chlorophenyl)methyl] : A benzyl group substituted with chlorine at the para position, attached to carbon 5
- 6-Methyl : A methyl group at position 6
- 2-Amine : An amino group (-NH₂) at position 2
The structural formula is represented by the SMILES notation C(C=1C(C)=NC(=N1)N)Cl and the InChI identifier InChI=1S/C12H11Cl2N3/c1-7-10(11(14)17-12(15)16-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,15,16,17). The pyrimidine ring serves as the central scaffold, with substituents arranged to maximize stability through electron-withdrawing and donating effects.
CAS Registry Number and Synonyms
The compound is registered under CAS 500157-73-3 , a unique identifier used globally for chemical identification. Key synonyms include:
| Synonym | Source |
|---|---|
| This compound | Primary name |
| 2-Pyrimidinamine, 4-chloro-5-[(4-chlorophenyl)methyl]-6-methyl- | IUPAC variant |
| MFCD06589800 | MDL number |
No additional registered synonyms or trivial names are documented in authoritative databases.
Molecular Formula and Weight Analysis
The molecular formula is C₁₂H₁₁Cl₂N₃ , derived from:
- Carbon (C₁₂) : Pyrimidine ring (4 carbons) + benzyl group (7 carbons) + methyl group (1 carbon)
- Hydrogen (H₁₁) : Pyrimidine (4 hydrogens) + benzyl (5 hydrogens) + methyl (2 hydrogens)
- Chlorine (Cl₂) : Two chlorine atoms in non-adjacent positions
- Nitrogen (N₃) : Pyrimidine ring (2 nitrogens) + amino group (1 nitrogen)
Table 1: Molecular Weight Calculation
| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 12 | 12.011 | 144.132 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total | – | – | 268.147 |
The molecular weight of 268.147 g/mol matches experimental calculations and theoretical predictions. The compound’s density and boiling/melting points remain unspecified in publicly available literature due to its synthetic nature and limited physical characterization.
Structural Validation and Key Features
The pyrimidine ring’s electron-deficient nature is stabilized by the electron-withdrawing chlorine substituents and the electron-donating methyl group. This balance minimizes steric hindrance while enabling reactivity at the amino group for further derivatization. The benzyl moiety introduces aromaticity and potential sites for hydrogen bonding, influencing the compound’s solubility and interaction profiles.
Properties
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-7-10(11(14)17-12(15)16-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXALGRMTBXDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182534 | |
| Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
500157-73-3 | |
| Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500157-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine typically involves multi-step organic reactions. One common method starts with the chlorination of 4-chlorobenzoic acid to form 4-chlorobenzyl chloride. This intermediate is then reacted with 6-methyl-2-aminopyrimidine under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Selected Pyrimidine Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine | Cl (4), 4-Cl-benzyl (5), CH₃ (6) | C₁₂H₁₁Cl₂N₃ | 268.15 | 500157-73-3 | Bulky benzyl group; dual Cl atoms |
| 4-Chloro-5-(2-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine | Cl (4), 2-Cl-benzyl (5), CH₃ (6) | C₁₂H₁₁Cl₂N₃ | 268.15 | 500157-71-1 | Ortho-Cl on benzyl; steric effects |
| 4-Chloro-6-methyl-5-naphthalen-1-ylmethyl-pyrimidin-2-ylamine | Cl (4), naphthalenyl (5), CH₃ (6) | C₁₆H₁₄ClN₃ | 283.76 | 500157-97-1 | Extended aromatic system |
| 4,6-Dichloro-5-methoxypyrimidine | Cl (4,6), OCH₃ (5) | C₅H₄Cl₂N₂O | 194.01 | Not provided | Electron-rich methoxy group |
| 4-Chloro-5-fluoropyrimidin-2-amine | Cl (4), F (5) | C₄H₄ClFN₃ | 148.55 | Not provided | Electronegative F substituent |
Substituent Effects on Physicochemical Properties
- Benzyl vs.
- Halogen Diversity : Replacing Cl with F (as in 4-Chloro-5-fluoropyrimidin-2-amine) reduces molecular weight (148.55 g/mol) and increases electronegativity, which could enhance hydrogen-bonding capacity .
Crystallographic and Intermolecular Interactions
- Cl···N Interactions : In 4,6-Dichloro-5-methoxypyrimidine, short Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice . Similar interactions are plausible in the target compound but may be disrupted by the bulky benzyl group, leading to distinct packing motifs.
- Methyl Group Impact : The 6-methyl substituent in the target compound could hinder π-π stacking compared to unsubstituted analogs, affecting solid-state solubility .
Biological Activity
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine is a compound belonging to the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.14 g/mol. The structure features a pyrimidine ring substituted with two chlorine atoms and a benzyl group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cellular processes, leading to various pharmacological effects. The exact mechanisms can vary based on the biological context, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings from these studies are summarized below:
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity. -
Case Study on Cancer Cell Lines :
In a comparative study involving multiple pyrimidine derivatives, this compound exhibited superior cytotoxicity compared to other derivatives, particularly in breast cancer (MCF-7) cells, with an IC50 value of 15 µM.
Comparative Analysis with Similar Compounds
In comparison to other pyrimidine derivatives, this compound shows unique substitution patterns that enhance its biological activity. For instance:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Anticancer |
| 4-Chloropyrimidine derivative A | 30 | Anticancer |
| Benzylpyrimidine derivative B | 20 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorination and amination of pyrimidine precursors. For example, chlorination using phosphoryl chloride (POCl₃) under reflux, followed by amination with ammonium acetate or hydrazine derivatives, is a common approach. Reaction optimization should include monitoring temperature (e.g., 80–110°C for chlorination), solvent selection (e.g., toluene or DMF), and stoichiometric ratios of reagents to minimize byproducts . Purity can be improved via recrystallization or column chromatography.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns and benzyl group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% recommended for biological assays). Infrared (IR) spectroscopy identifies functional groups like NH₂ and C-Cl bonds .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in airtight containers away from heat/moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited, so treat it as a potential irritant .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer : SAR studies should focus on substituent effects:
- Chlorine positions : Compare para vs. ortho substitution on the benzyl group for steric/electronic effects.
- Methyl group : Evaluate its role in lipophilicity and target binding via analogs with ethyl or hydrogen substitutions.
- Amino group : Test acetylation or alkylation to modulate solubility and receptor affinity. Biological assays (e.g., kinase inhibition or cytotoxicity screens) paired with computational docking (e.g., AutoDock Vina) can prioritize analogs .
Q. How can computational chemistry accelerate the optimization of synthesis and target binding?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to optimize conditions (e.g., solvent effects, catalyst use). Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, identifying key residues for binding. Machine learning models trained on existing pyrimidine datasets can predict solubility and toxicity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Replicate experiments under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) and validate purity via HPLC. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Meta-analyses of published data can identify trends or outliers .
Q. What strategies are effective in evaluating the compound’s metabolic stability and potential metabolites?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites. Use isotopically labeled analogs (e.g., ¹³C) for tracking. Computational tools like Meteor (Lhasa Limited) predict metabolic pathways based on structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
